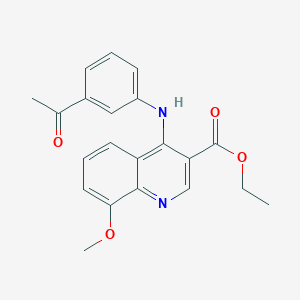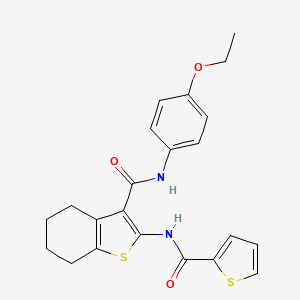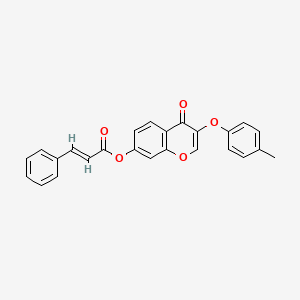![molecular formula C20H19N3O3S B3477025 (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide](/img/structure/B3477025.png)
(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide
Übersicht
Beschreibung
(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide is a complex organic compound that belongs to the class of enamides. Enamides are valuable organic substrates known for their stability and reactivity, making them useful in various synthetic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide typically involves multiple steps, including the formation of the enamide backbone and the introduction of the benzyloxy and methoxyphenyl groups. Common synthetic routes may involve the use of starting materials such as substituted benzaldehydes, thiadiazoles, and appropriate amines. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize flow microreactor systems. These systems offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can lead to the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide has a wide range of scientific research applications, including:
Biology: It may be studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.
Industry: It can be utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide include other enamides with different substituents on the phenyl and thiadiazole rings. Examples include:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both benzyloxy and methoxyphenyl groups, along with the thiadiazole moiety, makes it a versatile compound for various research and industrial purposes.
Eigenschaften
IUPAC Name |
(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-14-22-23-20(27-14)21-19(24)11-9-15-8-10-17(18(12-15)25-2)26-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,21,23,24)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYITUNYOGANMFY-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)/C=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[4-(2-chlorophenoxy)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B3476949.png)

![ethyl 6-methyl-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B3476959.png)


![N-[3-(acetylamino)phenyl]-3,3-diphenylpropanamide](/img/structure/B3476994.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-chlorophenyl)acrylamide](/img/structure/B3477001.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B3477030.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B3477037.png)
![(E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE](/img/structure/B3477039.png)
![2-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B3477047.png)
![3-[(2,6-Dichlorophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3477054.png)
![Benzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B3477061.png)

